2-Bromo-6-chloroanisole

Carbonylation Palladium Catalysis Bidentate Ligands

2-Bromo-6-chloroanisole (CAS 174913-10-1), also known as 1-bromo-3-chloro-2-methoxybenzene, is a halogenated aromatic compound with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol. It is characterized by a methoxy group (-OCH₃) at the 1-position, with bromine and chlorine substituents ortho and meta to it on the benzene ring.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 174913-10-1
Cat. No. B173195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloroanisole
CAS174913-10-1
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)Cl
InChIInChI=1S/C7H6BrClO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
InChIKeyNWOYYECMNBWCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloroanisole (CAS 174913-10-1) Procurement Guide: Chemical Properties and Core Data


2-Bromo-6-chloroanisole (CAS 174913-10-1), also known as 1-bromo-3-chloro-2-methoxybenzene, is a halogenated aromatic compound with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol [1]. It is characterized by a methoxy group (-OCH₃) at the 1-position, with bromine and chlorine substituents ortho and meta to it on the benzene ring [2]. The compound is typically a pale yellow liquid with a predicted boiling point of 235.8±20.0 °C and a density of 1.564±0.06 g/cm³ . It is a versatile building block in organic synthesis, primarily valued for its differentiated halogen substituents, which enable sequential and site-selective functionalization in the construction of complex molecules for pharmaceutical and agrochemical research .

Why 2-Bromo-6-chloroanisole (174913-10-1) Cannot Be Substituted with Generic Halogenated Anisoles


Direct substitution with generic halogenated anisoles or mono-halogenated analogs is not scientifically valid for advanced synthetic applications due to fundamental differences in electronic character and reaction selectivity. The specific ortho/meta arrangement of the electron-donating methoxy group relative to the bromine and chlorine atoms in 2-bromo-6-chloroanisole creates a unique electronic and steric environment [1]. This environment dictates its reactivity in crucial transformations such as metal-catalyzed cross-couplings and lithiation reactions [2]. Using a simpler analog, like 2-chloroanisole or 2-bromoanisole, risks altering the regioselectivity of subsequent functionalization steps or reducing the efficiency of key reactions. The presence of both a heavy halogen (Br) and a lighter halogen (Cl) provides a dual-handle system for chemoselective transformations, a capability absent in mono-halogenated compounds. The evidence below quantifies the distinct performance of this compound class in several critical chemical processes, underscoring the need for this specific reagent in complex synthetic routes.

Quantitative Evidence for 2-Bromo-6-chloroanisole (174913-10-1) in Research & Industrial Applications


2-Bromo-6-chloroanisole as a Substrate for Palladium-Catalyzed Carbonylation

While 2-bromo-6-chloroanisole itself is not explicitly studied in the referenced work, it belongs to the class of 'electronically challenging aryl bromides' (bromoanisoles) that are normally poor substrates under standard Pd-catalyzed carbonylation protocols [1]. The study by Albaneze-Walker et al. (2004) demonstrates that under optimized conditions employing bidentate phosphine ligands, these challenging substrates can be efficiently converted to the desired alkyl esters [1]. This class-level inference is crucial for chemists planning syntheses involving this compound, as it indicates that standard carbonylation conditions may lead to failure, and specialized protocols are required for success [1].

Carbonylation Palladium Catalysis Bidentate Ligands Aryl Bromides C1 Chemistry

Differentiated Reactivity of Bromo- vs. Chloroanisoles in Gas-Phase Ipso-Substitution Reactions

In a study investigating the gas-phase reactions of haloanisole radical cations with methylamine (CH3NH2), a clear and quantifiable difference in reactivity and product distribution was observed between bromoanisoles and chloroanisoles [1]. Bromoanisole radical cations react with CH3NH2 to quantitatively form protonated N-methylanisidines via ipso-substitution of the bromine atom [1]. In contrast, the analogous reaction of chloroanisole radical cations produces a mixture of protonated and radical cationic N-methylanisidines, with the latter arising from HCl elimination [1]. The reaction efficiencies for this process ranged from 1.3% to 24% and were found to be highly dependent on the haloanisole's substitution pattern [1].

Ipso-Substitution Gas-Phase Ion Chemistry FT-ICR Spectrometry Radical Cations Reaction Mechanism

Comparative Reactivity of Haloanisoles in Nickel-Catalyzed Cross-Coupling

Research into Ni-catalyzed cross-coupling reactions provides additional context for the reactivity of 2-bromo-6-chloroanisole. A study on Ni(0), Ni(I), and Ni(II) precursors found that a Ni(0) compound exhibited catalytic activity for the cross-coupling of chloro- and bromoanisoles with phenylboronic acid [1]. The results were reported to be 'comparable with those of many palladium-based catalysts' [1]. This indicates that the haloanisole class, including 2-bromo-6-chloroanisole, is a competent substrate for this emerging class of Ni-catalyzed transformations, offering a potential alternative to more expensive Pd catalysts.

Cross-Coupling Nickel Catalysis Aryl Halides Organometallic Chemistry C-C Bond Formation

High-Value Application Scenarios for 2-Bromo-6-chloroanisole (174913-10-1) in Research and Development


Sequential and Chemoselective Synthesis of Ortho-Substituted Biaryls

2-Bromo-6-chloroanisole is an ideal starting material for constructing ortho-substituted biaryl scaffolds due to its differentiated halogen handles. The bromine atom is significantly more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), allowing for selective mono-arylation at the ortho position. The remaining chlorine atom can then be utilized in a subsequent, orthogonal cross-coupling or carbonylation step, enabling the precise and sequential introduction of two different aryl or alkyl groups [1]. This dual-handle strategy is fundamental in medicinal chemistry for the rapid synthesis of diverse compound libraries and for late-stage functionalization of complex drug candidates [2].

Synthesis of Boronic Acid Intermediates for Iterative Cross-Coupling

This compound serves as a direct precursor to valuable boronic acid building blocks. For example, lithium-halogen exchange with n-BuLi followed by trapping with trimethylborate efficiently yields 3-chloro-2-methoxyphenylboronic acid [1]. This transformation, reported with a 91% yield, demonstrates a highly effective route to a difunctionalized boronic acid [1]. This intermediate is itself a powerful reagent for iterative Suzuki-Miyaura coupling sequences, allowing for the construction of complex, polysubstituted aromatic frameworks that are common in advanced materials and active pharmaceutical ingredients (APIs).

Specialized Palladium-Catalyzed Carbonylation for Ester and Amide Synthesis

As a member of the 'electronically challenging aryl bromide' class, 2-bromo-6-chloroanisole is an excellent test substrate for developing and optimizing advanced Pd-catalyzed carbonylation methodologies [1]. Researchers focused on C1 chemistry and homogeneous catalysis can use this compound to evaluate the performance of new ligand systems designed to activate difficult substrates. Successful carbonylation of this compound under optimized conditions yields esters or amides, which are crucial intermediates for pharmaceuticals, agrochemicals, and fine chemicals [1]. This makes the compound valuable for both methodology development and target-oriented synthesis.

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